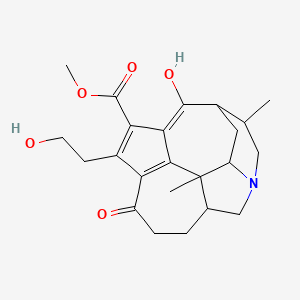

Daphnicyclidin H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

385384-29-2 |

|---|---|

Molecular Formula |

C23H29NO5 |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

methyl (1R,2S,6S,15S,16R)-18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate |

InChI |

InChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25,27H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1 |

InChI Key |

VNGVJVLIJHNWFZ-UHCAAFETSA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC(=O)C4=C5[C@]3([C@H]2C[C@H]1C(=C5C(=C4CCO)C(=O)OC)O)C |

Canonical SMILES |

CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C(=C4CCO)C(=O)OC)O)C |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Daphnicyclidin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum genus of evergreen plants, indigenous to East and Southeast Asia, is a rich repository of structurally complex and biologically active alkaloids. For decades, these natural products have captivated the interest of chemists and pharmacologists alike due to their intricate, polycyclic frameworks and promising therapeutic potential. Among these, the daphnicyclidins, a subgroup characterized by a unique penta- or hexacyclic skeleton, represent a particularly fascinating class of compounds. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological assessment of Daphnicyclidin H, a notable member of this alkaloid family.

Discovery of this compound

This compound was first reported in 2001 by Kobayashi and colleagues as one of eight novel hexa- or pentacyclic alkaloids, designated daphnicyclidins A-H.[1] These compounds were isolated from the stems of two Daphniphyllum species: Daphniphyllum humile and Daphniphyllum teijsmanni.[1] The structural elucidation of these complex molecules was a significant achievement, accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as chemical derivatization and X-ray crystallography.[1]

Experimental Protocols

While the full experimental details are documented in the primary literature, this section outlines the general and key methodologies employed in the extraction and isolation of Daphniphyllum alkaloids, including this compound.

General Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloidal content from the plant material. A generalized protocol is as follows:

-

Plant Material Preparation : Dried and powdered stems of the Daphniphyllum species are subjected to extraction.

-

Solvent Extraction : The powdered plant material is typically macerated or percolated with a polar solvent, such as methanol or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Partitioning :

-

The crude extract is concentrated under reduced pressure to yield a residue.

-

This residue is then suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered to remove non-alkaloidal, neutral, and acidic components.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base like ammonium hydroxide or sodium carbonate to a pH of approximately 9-10.

-

The free alkaloids are then extracted from the basified aqueous solution using an immiscible organic solvent, such as chloroform or dichloromethane.

-

-

Concentration : The organic solvent is evaporated under reduced pressure to yield the total crude alkaloid extract.

Isolation and Purification of this compound

The separation of individual alkaloids from the crude extract is achieved through various chromatographic techniques.

-

Initial Fractionation : The crude alkaloid mixture is typically subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

-

Fine Purification : Fractions containing compounds with similar TLC profiles are combined and further purified using repeated column chromatography, often with different stationary phases (e.g., alumina) or solvent systems.

-

High-Performance Liquid Chromatography (HPLC) : The final purification step to yield highly pure this compound typically involves preparative HPLC, often on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water mixture).

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4", fontcolor="#202124"];

}

Caption: General workflow for the isolation of this compound.

Structural Elucidation Data

The structure of this compound was determined through comprehensive spectroscopic analysis. While the complete dataset is available in the primary publication, the following tables summarize the key quantitative data typically acquired for such a compound.

Physicochemical and Spectrometric Data

| Property | Data |

| Molecular Formula | C₂₂H₂₉NO₄ |

| Molecular Weight | 371.47 g/mol |

| Appearance | Amorphous solid |

| Optical Rotation | Specific values reported in primary literature |

| UV (MeOH) λmax | Specific values reported in primary literature |

| IR (KBr) νmax | Specific values reported in primary literature |

| HR-FAB-MS | [M+H]⁺, specific m/z reported in primary literature |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for the structural assignment of complex natural products. The following table is a representative template for the type of data presented in the primary literature.

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | ... | ... |

| 2 | ... | ... |

| 3 | ... | ... |

| ... | ... | ... |

| 22 | ... | ... |

| OMe | ... | ... |

Note: The specific chemical shifts and coupling constants for this compound are detailed in Kobayashi et al., J. Am. Chem. Soc. 2001, 123, 11402-11408.

Biological Activity

Cytotoxicity Data for Related Daphniphyllum Alkaloids

| Compound | Cell Line | IC₅₀ (µM) |

| Daphnioldhanol A | HeLa | 31.9 |

| 2-deoxymacropodumine A | HeLa | ~3.89 |

This data is provided for illustrative purposes to indicate the potential bioactivity of this class of compounds.

Signaling Pathways and Mechanism of Action

To date, the specific signaling pathways and the precise mechanism of action for this compound's cytotoxic effects have not been elucidated. The initial discovery focused on the isolation and structural characterization of this novel compound. Further research is required to understand its molecular targets and how it exerts its biological activity. The structural novelty of the daphnicyclidins makes them intriguing candidates for future mechanistic studies in the context of cancer drug discovery.

Caption: Logical progression for future research on this compound.

Conclusion

This compound, a structurally unique member of the Daphniphyllum alkaloids, represents a compelling natural product with potential for further investigation in the realm of drug development. Its discovery and the elucidation of its complex architecture have laid the groundwork for future synthetic and medicinal chemistry efforts. While preliminary data suggests cytotoxic activity, a comprehensive biological evaluation is necessary to fully understand its therapeutic potential. The detailed experimental protocols for its isolation provide a clear path for obtaining this compound for further studies, which are essential to uncover its mechanism of action and potential as a lead compound for novel anticancer agents.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, renowned for their complex, polycyclic architectures and promising biological activities, including anticancer and anti-HIV properties. Among these, daphnicyclidin H and its relatives, particularly the calyciphylline A-type alkaloids, have captivated synthetic chemists and biologists alike. While the precise enzymatic machinery responsible for their biosynthesis in plants like Daphniphyllum macropodum remains largely uncharacterized, a well-supported biosynthetic hypothesis, pioneered by Heathcock and coworkers, has provided a roadmap for numerous elegant and impressive biomimetic total syntheses.[1][2] This technical guide provides an in-depth exploration of this proposed biosynthetic pathway and details the experimental protocols of key biomimetic syntheses that emulate nature's presumed strategy.

The Proposed Biosynthetic Pathway: A Cascade from Squalene

The prevailing hypothesis for the biosynthesis of Daphniphyllum alkaloids posits that they are nortriterpenoids derived from squalene.[3] The pathway is thought to commence with the oxidative cleavage of squalene to a dialdehyde intermediate. The incorporation of a nitrogen atom, likely from an amino acid, triggers a series of intricate cyclizations and rearrangements to construct the characteristic polycyclic core.

The central proposal by Heathcock involves a remarkable cascade of reactions, including intramolecular Diels-Alder and Mannich-type reactions, to forge the complex skeleton of a putative common precursor, proto-daphniphylline.[4][5] From this central intermediate, a series of oxidative transformations, rearrangements, and skeletal scissions are thought to give rise to the vast diversity of the Daphniphyllum alkaloids, including this compound and the calyciphylline A-type congeners.

The following diagram illustrates the key transformations in Heathcock's proposed biosynthetic pathway, starting from a squalene-derived dialdehyde.

Biomimetic Total Synthesis: Emulating Nature in the Lab

Inspired by the biosynthetic hypothesis, numerous research groups have developed innovative total syntheses of this compound and related alkaloids. These "biomimetic" approaches aim to replicate the key bond-forming events of the proposed natural pathway using the tools of modern organic chemistry. These syntheses not only represent remarkable achievements in chemical synthesis but also lend credence to the original biosynthetic proposal.

A recurring strategy in these syntheses is the construction of a complex polycyclic core through a carefully orchestrated cascade of reactions from a relatively simple acyclic or macrocyclic precursor.[1][3] These cascades often involve powerful transformations such as intramolecular Diels-Alder reactions, Michael additions, and aldol cyclizations to rapidly build molecular complexity.[2][6]

The following diagram illustrates a generalized workflow for the biomimetic synthesis of a calyciphylline A-type alkaloid core, a common structural motif in this subclass.

Quantitative Data from Key Biomimetic Syntheses

The following tables summarize key quantitative data, primarily reaction yields and diastereoselectivity, from selected biomimetic total syntheses of calyciphylline A-type alkaloids and their core structures. This data is crucial for comparing the efficiency and stereocontrol of different synthetic strategies.

Table 1: Synthesis of the ABC Tricyclic Core of Calyciphylline A-Type Alkaloids [6]

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Radical Cyclization | Acyclic precursor | Bu3SnH, AIBN, toluene, reflux | Hydroindole intermediate | 75 |

| Piperidine Ring Closure (Aldol) | Keto-aldehyde intermediate | L-proline, DMSO | Azatricyclic alcohol | 85 |

| Methyl Group Installation | Azatricyclic tosylate | Me2CuLi, THF, -78 °C to rt | Methylated azatricycle | 90 |

Table 2: Key Transformations in the Total Synthesis of (-)-Calyciphylline N [7]

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |

| Intramolecular Diels-Alder | Silicon-tethered acrylate | Et2AlCl, CH2Cl2, -78 °C | Cycloadduct | 50 (2 steps) | 9:1 |

| Stille Carbonylation | Sterically encumbered vinyl triflate | Pd(PPh3)4, CO (1 atm), LiCl, NMP, 60 °C | α,β-Unsaturated ester | 95 | - |

| Nazarov Cyclization/Proto-desilylation | Divinyl ketone precursor | SnCl4, CH2Cl2, rt | Cyclopentenone | 82 | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers aiming to replicate or adapt these synthetic strategies.

Protocol 1: Stereocontrolled Aldol Cyclization for the ABC Ring System[6]

Reaction: Formation of the azatricyclic alcohol via an intramolecular L-proline catalyzed aldol cyclization.

Materials:

-

Keto-aldehyde intermediate (1.0 eq)

-

L-proline (0.3 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a solution of the keto-aldehyde intermediate in anhydrous DMSO (0.1 M), L-proline is added at room temperature under an argon atmosphere.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

Upon completion (monitored by TLC), the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired azatricyclic alcohol.

Protocol 2: Intramolecular Diels-Alder Reaction in the Synthesis of (-)-Calyciphylline N[7]

Reaction: Et2AlCl-promoted intramolecular Diels-Alder cycloaddition of a silicon-tethered acrylate.

Materials:

-

Acyclic triene precursor (1.0 eq)

-

Diethylaluminum chloride (Et2AlCl, 1.0 M solution in hexanes, 1.5 eq)

-

Anhydrous Dichloromethane (CH2Cl2)

Procedure:

-

A solution of the acyclic triene precursor in anhydrous CH2Cl2 (0.01 M) is cooled to -78 °C under an argon atmosphere.

-

To this cooled solution, a solution of Et2AlCl in hexanes is added dropwise over 10 minutes.

-

The reaction mixture is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature and then extracted with CH2Cl2 (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cycloadduct as a mixture of diastereomers.

Conclusion and Future Outlook

The biosynthetic pathway of this compound and its relatives remains a fascinating and largely unsolved puzzle. The foundational hypothesis put forth by Heathcock has been instrumental in guiding the creative endeavors of synthetic chemists, leading to the successful total synthesis of many of these complex natural products. The biomimetic strategies detailed in this guide not only showcase the power of modern synthetic chemistry but also provide strong circumstantial evidence for the proposed biological pathway.

Future research in this area will undoubtedly focus on the identification and characterization of the key enzymes involved in the biosynthesis of Daphniphyllum alkaloids. A deeper understanding of the enzymatic cascade will not only definitively elucidate the natural pathway but could also pave the way for the biocatalytic production of these valuable compounds and their analogs for further investigation in drug discovery and development. The convergence of synthetic chemistry and molecular biology will be crucial in unraveling the remaining secrets of these enigmatic alkaloids.

References

- 1. scispace.com [scispace.com]

- 2. astellas-foundation.or.jp [astellas-foundation.or.jp]

- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of the ABC Ring of Calyciphylline A-Type Alkaloids by a Stereocontrolled Aldol Cyclization: Formal Synthesis of (±)-Himalensine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Intricate Architecture of Daphnicyclidin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Daphniphyllum alkaloids are a structurally diverse family of natural products that have captivated chemists for decades due to their complex, polycyclic skeletons and promising biological activities. Among these, Daphnicyclidin H stands out as a fascinating example of the biosynthetic intricacies within this class of compounds. This technical guide provides an in-depth exploration of the structural elucidation of the this compound skeleton, presenting the key data and experimental methodologies that were instrumental in deciphering its unique architecture.

Isolation and Initial Characterization

This compound was isolated from the stems of Daphniphyllum humile and D. teijsmanni. The structural elucidation process began with a comprehensive analysis of its spectroscopic data.

Experimental Protocol: Extraction and Isolation

The dried stems of the plant material were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate layer, containing the alkaloidal fraction, was concentrated and subjected to a series of chromatographic separations. This typically involves silica gel column chromatography followed by preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC) to yield the pure this compound.

Spectroscopic Data Analysis

A combination of mass spectrometry and various spectroscopic techniques was employed to piece together the molecular formula and connectivity of this compound.

Mass Spectrometry

Fast Atom Bombardment Mass Spectrometry (FABMS) and High-Resolution FABMS (HR-FABMS) were crucial in determining the molecular weight and elemental composition of this compound.

| Technique | Parameter | Value |

| FABMS | m/z [M+H]⁺ | 424 |

| HR-FABMS | Calculated for C₂₅H₃₀NO₅ | 424.2124 |

| Found | 424.2122 |

UV and IR Spectroscopy

Ultraviolet (UV) and Infrared (IR) spectroscopy provided initial insights into the functional groups and chromophores present in the molecule.

| Technique | Parameter | Value |

| UV (MeOH) | λₘₐₓ (log ε) | 225 (4.1), 254 (3.8), 290 (sh) nm |

| IR (film) | νₘₐₓ | 3400, 1730, 1680 cm⁻¹ |

The UV spectrum suggested the presence of a conjugated system, while the IR absorptions indicated the presence of hydroxyl (-OH), ester carbonyl (C=O), and other carbonyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Elucidation

One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques were the primary tools for assembling the carbon skeleton and determining the relative stereochemistry of this compound. All spectra were recorded in CDCl₃.

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra revealed the number and types of protons and carbons, respectively, in the molecule.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 55.4 (d) | 3.25 (1H, m) |

| 2 | 29.7 (t) | 1.80 (1H, m), 1.65 (1H, m) |

| 3 | 41.2 (d) | 2.15 (1H, m) |

| 4 | 211.2 (s) | - |

| 5 | 58.7 (s) | - |

| 6 | 45.1 (t) | 2.50 (1H, m), 2.35 (1H, m) |

| 7 | 35.8 (d) | 2.80 (1H, m) |

| 8 | 135.8 (s) | - |

| 9 | 128.4 (d) | 5.80 (1H, s) |

| 10 | 142.1 (s) | - |

| 11 | 125.1 (d) | 6.20 (1H, d, 8.0) |

| 12 | 129.8 (d) | 6.95 (1H, d, 8.0) |

| 13 | 138.7 (s) | - |

| 14 | 124.5 (d) | 7.10 (1H, s) |

| 15 | 170.1 (s) | - |

| 16 | 65.2 (t) | 4.20 (2H, m) |

| 17 | 25.9 (t) | 1.90 (2H, m) |

| 18 | 38.1 (t) | 2.10 (2H, m) |

| 19 | 21.3 (q) | 0.95 (3H, d, 7.0) |

| 20 | 22.5 (q) | 1.05 (3H, d, 7.0) |

| 21 | 14.2 (q) | 1.25 (3H, t, 7.0) |

| 22 | 60.4 (t) | 4.15 (2H, q, 7.0) |

| N-CH₃ | 42.8 (q) | 2.25 (3H, s) |

| OCH₃ | 51.7 (q) | 3.75 (3H, s) |

2D NMR Correlation Analysis

A suite of 2D NMR experiments, including COSY, HMQC, HMBC, and NOESY, was essential for connecting the individual spin systems and establishing the final structure.

Experimental Protocol: NMR Spectroscopy

NMR spectra were acquired on a high-field NMR spectrometer (typically 500 or 600 MHz for ¹H). Standard pulse sequences were used for all 1D and 2D experiments. For HMBC, a long-range coupling delay was optimized to observe two- and three-bond correlations. NOESY experiments were conducted with a mixing time suitable for observing through-space correlations, which were critical for stereochemical assignments.

Logical Workflow of 2D NMR Analysis

Caption: Workflow of 2D NMR data integration for structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment revealed the proton-proton coupling networks, allowing for the identification of connected spin systems within the molecule.

-

HMQC (Heteronuclear Multiple Quantum Coherence): By correlating proton and carbon signals that are directly bonded, this experiment assigned carbons to their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This was pivotal in connecting the disparate spin systems identified in the COSY spectrum. Long-range correlations between protons and carbons (typically over two or three bonds) were used to piece together the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided crucial information about the relative stereochemistry of the molecule. Through-space correlations between protons that are close in proximity, but not necessarily bonded, allowed for the determination of the spatial arrangement of atoms and the conformation of the rings.

Final Structure Determination

The culmination of the spectroscopic data analysis led to the proposed planar structure of this compound. The relative stereochemistry was then established through the detailed analysis of NOESY correlations. In some cases for related Daphniphyllum alkaloids, X-ray crystallography has been used to provide ultimate confirmation of the three-dimensional structure.[1]

Signaling Pathway of Structural Elucidation Logic

References

Spectroscopic Data Interpretation for Daphnicyclidin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H is a member of the Daphniphyllum alkaloids, a complex and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.[1] First reported by Kobayashi and colleagues in 2001, these alkaloids feature unique and intricate polycyclic skeletons that have garnered significant interest from the synthetic and medicinal chemistry communities. The elucidation of their structures relies heavily on the detailed interpretation of spectroscopic data. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, with a focus on its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The information is presented to aid researchers in the identification and characterization of this and related natural products.

Spectroscopic Data

The definitive structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. While the specific quantitative data from the original publication is not publicly available in the search results, this section provides a template for the presentation of such data, which is crucial for comparative purposes and for guiding future research.

Mass Spectrometry

High-resolution mass spectrometry is essential for determining the elemental composition of a new compound. For this compound, Fast Atom Bombardment (FAB) mass spectrometry was initially used to establish its molecular formula.[1]

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | [Value] | [Value] | [Formula] |

(Note: Specific numerical values for this compound are not available in the provided search results.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like this compound. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

(Note: A complete data set for this compound is not available in the provided search results. This table serves as a template for data presentation.)

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ) [ppm] |

(Note: A complete data set for this compound is not available in the provided search results. This table serves as a template for data presentation.)

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of Daphniphyllum alkaloids, based on common practices in the field.

Isolation of this compound

-

Extraction: The dried and powdered stems of Daphniphyllum humile or D. teijsmanni are extracted with a solvent such as methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The chloroform-soluble fraction, which typically contains the alkaloids, is subjected to a series of chromatographic techniques to isolate the individual compounds. This multi-step process often includes:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane/EtOAc or CHCl₃/MeOH) to yield several fractions.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified on a Sephadex LH-20 column, eluting with a solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using reversed-phase HPLC (e.g., on an ODS column) with a suitable solvent system (e.g., acetonitrile/water) to yield the pure this compound.

-

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are typically recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer. For the initial discovery of this compound, Fast Atom Bombardment (FAB) was used.[1] The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the ion source.

-

NMR Spectroscopy:

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

The purified compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data is processed using specialized software to assign the chemical shifts and coupling constants for all protons and carbons in the molecule.

-

Structure Elucidation Workflow

The process of determining the structure of a novel natural product like this compound is a logical progression of extraction, isolation, and spectroscopic analysis. The following diagram illustrates this general workflow.

References

Daphnicyclidin H: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H is a structurally complex, polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids. These natural products are exclusively biosynthesized by plants of the genus Daphniphyllum, which are evergreen trees and shrubs native to East and Southeast Asia. The intricate architecture of this compound and its congeners has attracted significant interest from synthetic chemists and pharmacologists. This document provides a comprehensive overview of the natural sources, available data on abundance, and a detailed methodology for the isolation of this compound, intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Natural Sources and Abundance

This compound, along with its analogues daphnicyclidins A-G, was first reported in 2001 by Kobayashi and coworkers.[1] The primary natural sources for these compounds were identified as the stems of two distinct species of the Daphniphyllaceae family:

-

Daphniphyllum humile

-

Daphniphyllum teijsmanni [1]

While the initial isolation was reported from these two species, other members of the Daphniphyllum genus are known to produce a rich diversity of related alkaloids, suggesting that this compound may also be present in other species of this genus, albeit potentially in varying concentrations.

Quantitative data on the abundance of this compound from its natural sources is not extensively detailed in the available literature. Natural product yields are often variable, depending on factors such as the geographical location of the plant, season of collection, and the specific extraction and purification methods employed. The original isolation paper by Kobayashi et al. focused on the structural elucidation of a series of new compounds and does not provide specific yields for each individual analogue.[1] However, for context, a study on the related C-30 Daphniphyllum alkaloid, daphniphylline, reported a yield of 100 g from 1000 kg of D. macropodum leaves, while secodaphniphylline was obtained in a much smaller quantity of 1.1 g from the same amount of plant material.[2] This highlights the potential for significant variation in the abundance of individual alkaloids within the same plant.

For research purposes, the isolation of this compound requires the processing of a significant amount of plant material, followed by meticulous separation and purification procedures.

Isolation and Purification: Experimental Protocol

The following is a detailed experimental protocol for the isolation of this compound, based on the established methods for the separation of Daphniphyllum alkaloids.

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Daphniphyllum humile or Daphniphyllum teijsmanni.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

-

Grind the dried stems into a fine powder to maximize the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material with methanol (MeOH) at room temperature for an extended period (e.g., 3-5 days), with occasional agitation.

-

Repeat the extraction process three times to ensure exhaustive extraction of the alkaloids.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in 2% hydrochloric acid (HCl) to protonate the basic alkaloids, rendering them water-soluble.

-

Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane to remove neutral and weakly acidic compounds.

-

Basify the acidic aqueous layer with a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution with a chlorinated solvent, typically dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), multiple times.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate (EtOAc), and gradually increasing the proportion of EtOAc, followed by the introduction of methanol (MeOH).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Combine fractions containing compounds with similar TLC profiles.

-

Subject these enriched fractions to further purification by preparative HPLC on a reversed-phase column (e.g., C18).

-

Use a suitable mobile phase, such as a gradient of acetonitrile (MeCN) in water or methanol in water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape.

-

Monitor the elution profile with a UV detector and collect the fractions corresponding to the desired peaks.

-

-

Final Purification:

-

Repeat HPLC purification as necessary to achieve high purity of this compound.

-

The final purity should be assessed by analytical HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

-

Visualizations

Experimental Workflow for the Isolation of this compound

References

The Structural Classification and Technical Profile of Daphnicyclidin H, a Novel Hexacyclic Daphniphyllum Alkaloid

A comprehensive guide for researchers and drug development professionals on the classification, isolation, and characterization of Daphnicyclidin H, a structurally unique member of the daphnicyclidin-type alkaloids.

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products, with over 350 members identified to date.[1] Isolated from plants of the genus Daphniphyllum, these alkaloids exhibit a wide range of intriguing biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[2][3] Their intricate, polycyclic frameworks have made them compelling targets for total synthesis and biosynthetic studies.[2] Among the various subgroups, the daphnicyclidins represent a rare class of C-22 fused hexa- or pentacyclic nor-Daphniphyllum alkaloids, distinguished by a unique pentafulvene motif embedded within a cage-like structure.[2][4] This guide focuses on this compound, a representative member of this fascinating subgroup, providing a detailed overview of its classification, physicochemical properties, and the experimental protocols for its isolation and characterization.

Classification of this compound within Daphniphyllum Alkaloids

The classification of Daphniphyllum alkaloids is primarily based on their carbon skeletal frameworks. A widely accepted system divides these alkaloids into several main structural types.[3] this compound belongs to the daphnicyclidin-type alkaloids, a distinct group characterized by a highly modified, fused hexacyclic or pentacyclic skeleton.[5] The defining feature of this group is the presence of an unprecedented pentafulvene core.

The relationship of the daphnicyclidin core to other major Daphniphyllum alkaloid skeletons is illustrated in the diagram below. This classification highlights the structural diversity within this family of natural products.

Physicochemical and Spectroscopic Data

This compound was first isolated from the stems of Daphniphyllum humile and D. teijsmanni.[5] The following tables summarize the key quantitative data for this compound and its closely related analogues, Daphnicyclidins A-G.

Table 1: Physicochemical Properties of Daphnicyclidins A-H

| Compound | Molecular Formula | Molecular Weight | Optical Rotation (c, solvent) |

| This compound | C₂₂H₂₇NO₃ | 353.45 | Data not available |

| Daphnicyclidin A | C₂₂H₂₅NO₂ | 349.44 | +240 (c 0.1, CHCl₃) |

| Daphnicyclidin B | C₂₂H₂₇NO₂ | 351.46 | +150 (c 0.1, CHCl₃) |

| Daphnicyclidin C | C₂₂H₂₇NO₃ | 367.46 | +180 (c 0.1, CHCl₃) |

| Daphnicyclidin D | C₂₂H₂₇NO₃ | 367.46 | +90 (c 0.1, CHCl₃) |

| Daphnicyclidin E | C₂₂H₂₅NO₃ | 365.44 | +110 (c 0.1, CHCl₃) |

| Daphnicyclidin F | C₂₂H₂₇NO₃ | 367.46 | +200 (c 0.1, CHCl₃) |

| Daphnicyclidin G | C₂₂H₂₇NO₄ | 383.46 | +120 (c 0.1, CHCl₃) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Detailed ¹H and ¹³C NMR data for this compound are not fully available in the public domain. The original isolation paper should be consulted for a complete assignment of chemical shifts and coupling constants.[5]

Experimental Protocols

The isolation and structure elucidation of this compound involved a series of chromatographic and spectroscopic techniques. The general workflow is outlined below, followed by a more detailed description of the key experimental procedures.

Plant Material and Extraction

Dried and powdered stems of Daphniphyllum humile or D. teijsmanni are the starting material. The general procedure involves exhaustive extraction with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The crude methanol extract is subjected to a series of chromatographic separations to isolate the individual daphnicyclidin alkaloids.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the alkaloids, is concentrated.

-

Silica Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with daphnicyclidins are further purified by column chromatography on Sephadex LH-20, typically using a mixture of chloroform and methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable solvent system, such as a gradient of acetonitrile and water.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall carbon skeleton.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the relative and absolute stereochemistry. For daphnicyclidins, this has been a crucial technique for confirming their complex three-dimensional structures.[5]

Biosynthesis

The biosynthesis of Daphniphyllum alkaloids is believed to proceed from squalene.[6][7] The proposed biosynthetic pathway involves a series of complex cyclizations and rearrangements to form the diverse array of skeletal types. The daphnicyclidin core is thought to arise from further modifications of earlier intermediates in the pathway. While the complete biosynthetic pathway to this compound has not been fully elucidated, a plausible hypothesis suggests its origin from other polycyclic Daphniphyllum alkaloid precursors.

References

Preliminary Biological Activity Screening of Daphnicyclidin H: A Technical Guide

Introduction

Daphnicyclidin H belongs to the Daphniphyllum alkaloids, a diverse family of complex diterpene alkaloids known for their intricate, polycyclic structures. While numerous Daphniphyllum alkaloids have been isolated and studied for their biological activities, specific data on this compound remains limited in publicly available scientific literature. This guide provides a proposed framework for the preliminary biological activity screening of this compound, targeting key therapeutic areas where other Daphniphyllum alkaloids have shown promise, namely cytotoxicity and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to facilitate a systematic evaluation of this compound's therapeutic potential.

Proposed Screening Cascade

Given the cytotoxic and anti-inflammatory activities reported for other Daphniphyllum alkaloids, a logical starting point for screening this compound is to investigate its effects in these two areas. The proposed screening cascade involves a primary cytotoxicity screen against a panel of cancer cell lines, followed by an assessment of its anti-inflammatory properties in a relevant in vitro model.

Data Presentation: Quantitative Bioactivity Data

All quantitative data from the proposed screening assays should be organized into clear, well-structured tables to allow for easy comparison of results. The following table is a template for presenting the cytotoxic activity of this compound.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | Data to be determined |

| MCF-7 | Breast Cancer | Data to be determined |

| A549 | Lung Cancer | Data to be determined |

| HepG2 | Liver Cancer | Data to be determined |

| PANC-1 | Pancreatic Cancer | Data to be determined |

| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |

Experimental Protocols

Detailed methodologies for the proposed primary screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2, PANC-1)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for another 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

-

Anti-inflammatory Activity: Inhibition of LPS-Induced Nitric Oxide Production

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

DMEM, FBS, Penicillin-Streptomycin

-

LPS from Escherichia coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

Procedure:

-

Cell Seeding:

-

Culture and seed RAW 264.7 cells into 96-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay on RAW 264.7 cells) for 1 hour.

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value for the inhibition of NO production.

-

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary biological activity screening of this compound.

The Biogenetic Enigma of Daphnicyclidin H: A Deep Dive into the Hexacyclic Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H, a member of the structurally complex and diverse Daphniphyllum alkaloids, presents a fascinating challenge in the field of natural product biosynthesis.[1] Isolated from plants of the Daphniphyllum genus, this intricate molecule features a unique hexacyclic core that has captivated the attention of synthetic chemists and biochemists alike. Understanding the biogenetic origin of this complex scaffold is not only a fundamental scientific pursuit but also holds significant potential for the development of novel enzymatic tools and the chemoenzymatic synthesis of valuable therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the biogenetic pathway to the this compound hexacyclic core, integrating findings from biosynthetic studies, isotopic labeling experiments, and biomimetic total synthesis.

The Proposed Biosynthetic Pathway: A Journey from Squalene

The biosynthesis of Daphniphyllum alkaloids is hypothesized to originate from the ubiquitous triterpene precursor, squalene. This hypothesis is supported by the identification of key enzyme families within Daphniphyllum macropodum, the plant source of many of these alkaloids. Transcriptome mining has revealed the presence of terpene synthases (TPSs) and triterpene cyclases (TTCs), enzymes responsible for the cyclization of acyclic prenyl diphosphate substrates into diverse hydrocarbon skeletons.[2] While the specific enzymes that catalyze the intricate cyclization cascade leading to the daphnicyclidin core remain to be definitively identified, a plausible biosynthetic pathway can be postulated based on the structures of co-occurring alkaloids and the principles of carbocation chemistry.

The proposed pathway commences with the cyclization of squalene, likely mediated by a TTC, to form a protosteryl cation intermediate. A series of carefully orchestrated cyclizations, hydride shifts, and rearrangements are then thought to construct the initial polycyclic framework. It is believed that a common precursor, proto-daphniphylline, gives rise to the various subtypes of Daphniphyllum alkaloids through divergent pathways.[3]

Caption: Proposed biosynthetic pathway from squalene to the this compound hexacyclic core.

Experimental Evidence: Isotopic Labeling Studies

Isotopic labeling is a powerful tool for elucidating biosynthetic pathways.[4] Stable isotope labeling experiments conducted on Daphniphyllum macropodum have provided crucial evidence supporting the proposed biosynthetic relationships between different classes of Daphniphyllum alkaloids.[5] In these studies, labeled precursors such as ¹³C-glucose and ²H-mevalonolactone were fed to the plant, and the incorporation of the labels into various alkaloids was analyzed by mass spectrometry.

The results of these experiments have shown that C30 Daphniphyllum alkaloids, which retain the full carbon skeleton of squalene, are precursors to the C22 alkaloids, which have lost an eight-carbon fragment.[6] This supports a biosynthetic cascade where more complex skeletons are progressively modified. While these studies have not yet definitively traced the pathway to this compound, the differential labeling patterns observed in various alkaloid subtypes provide a roadmap for future investigations.

Quantitative Data from Isotopic Labeling

The following table summarizes the isotopic enrichment observed in different classes of Daphniphyllum alkaloids from labeling experiments in D. macropodum. This data provides quantitative support for the precursor-product relationships in the biosynthetic network.

| Precursor | Alkaloid Class | Average Isotope Enrichment (%) | Analytical Method | Reference |

| [U-¹³C₆]-Glucose | C30 Alkaloids | 15.2 ± 3.5 | LC-MS | [5] |

| [U-¹³C₆]-Glucose | C22 Alkaloids | 10.8 ± 2.9 | LC-MS | [5] |

| [5,5-²H₂]-Mevalonolactone | C30 Alkaloids | 25.7 ± 5.1 | LC-MS | [5] |

| [5,5-²H₂]-Mevalonolactone | C22 Alkaloids | 18.3 ± 4.2 | LC-MS | [5] |

Table 1: Summary of isotopic enrichment in Daphniphyllum alkaloids.

Biomimetic Total Synthesis: Chemical Clues to Biological Processes

In the absence of fully characterized biosynthetic enzymes, biomimetic total synthesis provides a powerful approach to probe the feasibility of proposed biosynthetic steps. The total synthesis of daphnicyclidin-type alkaloids has been a significant focus of synthetic chemistry, with several research groups successfully constructing the complex hexacyclic core. These syntheses often employ key reactions that are thought to mimic the proposed biosynthetic transformations.

For instance, the synthesis of the ABC tricyclic system of daphnicyclidin A has been achieved through a substrate-stereocontrolled tandem N-allylation–SN2′ reaction and intramolecular Horner–Wadsworth–Emmons reactions.[7][8][9] More advanced strategies have utilized intramolecular [4+3] cycloadditions to construct the core ring systems.[10] These synthetic achievements lend credence to the proposed biosynthetic cyclization cascades.

Experimental Protocols from Biomimetic Synthesis

Below are representative experimental protocols for the construction of key structural motifs found in daphnicyclidins, extracted from the supporting information of total synthesis publications.

Protocol 1: Synthesis of the ABC Tricyclic Core of Daphnicyclidin A [7][8][9]

-

Step 1: Tandem N-allylation–SN2′ Reaction: To a solution of the pyrrolidine precursor in anhydrous THF is added NaH (1.2 eq) at 0 °C. After stirring for 30 min, the allylic carbonate (1.1 eq) is added, and the reaction is stirred at room temperature for 12 h. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Step 2: Intramolecular Horner–Wadsworth–Emmons Reaction: To a solution of the phosphonate-aldehyde substrate in anhydrous THF is added KHMDS (1.5 eq) at -78 °C. The reaction is stirred for 1 h at this temperature and then allowed to warm to room temperature over 2 h. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the tricyclic product.

Protocol 2: Intramolecular [4+3] Cycloaddition for the ABCE Ring System [10]

-

Step 1: Preparation of the Oxidopyridinium Ion Precursor: A solution of the N-alkoxypyridinium salt in anhydrous CH₂Cl₂ is cooled to 0 °C. Triflic anhydride (1.2 eq) is added dropwise, and the mixture is stirred for 30 min.

-

Step 2: Cycloaddition: The reaction mixture containing the in situ generated oxidopyridinium ion is stirred at room temperature for 24 h. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tetracyclic product.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues - White Rose Research Online [eprints.whiterose.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of the ABC Tricyclic System of Daphnicyclidin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

Unraveling the Stereochemical Complexity of Daphnicyclidin H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnicyclidin H belongs to the daphniphyllum alkaloids, a class of structurally complex and biologically intriguing natural products. Isolated from Daphniphyllum humile and D. teijsmanni, these molecules are characterized by their unique fused polycyclic skeletons. The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound is a critical aspect of its characterization, influencing its biological activity and potential for therapeutic development. This technical guide provides an in-depth overview of the methodologies and logical framework employed in the stereochemical elucidation of this compound and related compounds.

Data Presentation

The stereochemical assignment of complex molecules like this compound relies on the careful analysis and integration of various quantitative data. Below is a summary of the types of data typically collected for such purposes.

| Data Type | Description | Relevance to Stereochemistry |

| Specific Rotation [α]D | The angle to which a plane-polarized light is rotated by a solution of a chiral compound. | Provides information about the overall chirality of the molecule and is a key parameter for enantiomeric purity. |

| ¹H NMR | Provides information about the chemical environment and connectivity of hydrogen atoms. | - Coupling Constants (J-values): Help determine the dihedral angles between adjacent protons, which is crucial for defining the relative stereochemistry in cyclic systems.- Chemical Shifts (δ): Can be influenced by the spatial orientation of nearby functional groups. |

| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Complements ¹H NMR data in confirming the overall structure and identifying stereoisomers. |

| NOESY | A 2D NMR technique that identifies protons that are close in space (< 5 Å). | Provides direct evidence for the relative stereochemistry of substituents and the conformation of rings by revealing through-space correlations.[1][2] |

| X-ray Crystallography | Provides a definitive 3D structure of a molecule in its crystalline state. | Offers unambiguous determination of both relative and absolute stereochemistry. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Helps in determining the absolute configuration of chiral molecules by comparing experimental spectra with theoretical calculations or empirical rules.[3][4] |

Experimental Protocols

The elucidation of this compound's stereochemistry involves a multi-pronged approach, combining spectroscopic and crystallographic techniques. The following are generalized protocols for the key experiments involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and relative stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

1D NMR (¹H and ¹³C): Standard 1D spectra are acquired to identify the types and numbers of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, aiding in the assembly of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are in close spatial proximity. The presence or absence of NOE cross-peaks between specific protons provides crucial information about the relative stereochemistry.[1][2]

-

X-ray Crystallography

Objective: To obtain an unambiguous 3D structure of the molecule.

Methodology:

-

Crystallization: A suitable single crystal of this compound or a derivative is grown from a solution by slow evaporation or other techniques.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined. This provides a definitive 3D model, establishing both relative and absolute stereochemistry.[5]

Circular Dichroism (CD) Spectroscopy

Objective: To determine the absolute stereochemistry of the molecule.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent is prepared.

-

Data Acquisition: The CD spectrum is recorded over a range of UV-Vis wavelengths.

-

Data Analysis: The experimental CD spectrum is compared with either:

Visualization of Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical connections between different analytical techniques in the stereochemical elucidation of a complex natural product like this compound.

References

- 1. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Circular dichroism and fluorescence studies on the binding of ligands to the alpha subunit of tryptophan synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Daphnicyclidin-Type Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a formal total synthesis of Daphnicyclidin H has not been reported in peer-reviewed literature. This document provides a comprehensive synthetic strategy and detailed protocols for the construction of the core structure of daphnicyclidin-type alkaloids, based on the successful total synthesis of closely related family members, particularly Daphnicyclidin A and Daphnicyclidin D. The presented strategies are drawn from the seminal works of the Ang Li group and other notable contributions in the field. These protocols can serve as a foundational guide for researchers aiming to achieve the total synthesis of this compound and other related analogues.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades due to their complex polycyclic architectures and interesting biological activities. Among them, the daphnicyclidins, such as this compound, are characterized by a unique and intricate fused ring system. The development of a robust and efficient total synthesis is crucial for enabling further investigation into their therapeutic potential. This document outlines a state-of-the-art synthetic strategy, highlighting key chemical transformations and providing detailed experimental protocols for the synthesis of the daphnicyclidin core.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for a daphnicyclidin-type alkaloid, such as Daphnicyclidin A, is envisioned to proceed through a biomimetic approach. The complex hexacyclic core can be disconnected to reveal key building blocks. A late-stage intramolecular cascade reaction could form the final rings from a more linear precursor. Key disconnections involve the formation of the ABC tricyclic ring system and the BCD tricyclic core, which have been focal points of synthetic efforts in the field.

A representative retrosynthesis is depicted below:

Caption: Retrosynthetic analysis of a daphnicyclidin-type alkaloid.

Synthetic Strategy and Key Transformations

The forward synthesis hinges on a convergent and stereocontrolled construction of the key ring systems. The following workflow outlines the major stages of the synthesis.

Caption: Forward synthetic workflow for a daphnicyclidin analogue.

Experimental Protocols

The following protocols are adapted from published syntheses of daphnicyclidin precursors and analogues.[1][2][3] Researchers should consult the original literature for full experimental details and characterization data.

Construction of the ABC Tricyclic System

The synthesis of the ABC tricyclic core of Daphnicyclidin A has been a significant focus. A substrate-stereocontrolled approach has been developed, featuring a tandem N-allylation-SN2' reaction to form the 2,3,4-cis trisubstituted pyrrolidine ring C, followed by two intramolecular Horner-Wadsworth-Emmons (HWE) reactions to construct the cycloheptanone ring A and the piperidine ring B.[1][2][4]

Table 1: Key Reactions for the a of the ABC Tricyclic System

| Step | Reaction | Key Reagents and Conditions | Yield (%) | Reference |

| 1 | Tandem N-allylation-SN2' | Allylic carbonate, Pd2(dba)3, PPh3, amine, THF, rt | 85-95 | [2] |

| 2 | Intramolecular HWE (Ring B) | Rathke's conditions (LiCl, DBU, MeCN) | 77 | [1] |

| 3 | Intramolecular HWE (Ring A) | K2CO3, 18-crown-6, toluene, 80 °C | 56 | [1] |

Protocol 1: Tandem N-allylation-SN2' Reaction

-

To a solution of the primary amine (1.0 equiv) and the allylic carbonate (1.2 equiv) in anhydrous THF (0.1 M) under an argon atmosphere, add Pd2(dba)3 (2.5 mol %) and PPh3 (10 mol %).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 2,3,4-cis trisubstituted pyrrolidine.

Protocol 2: Intramolecular Horner-Wadsworth-Emmons Reaction (Ring B)

-

To a solution of the phosphonate-aldehyde precursor (1.0 equiv) in anhydrous acetonitrile (0.05 M) under an argon atmosphere, add LiCl (5.0 equiv) and DBU (3.0 equiv).

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the bicyclic product containing ring B.

Construction of the BCD Tricyclic System

An enantiocontrolled synthesis of the BCD tricyclic core of Daphnicyclidin A has been achieved, featuring a highly diastereoselective conjugate addition of nitromethane, an Ireland-Claisen rearrangement, and a tandem acyliminium/Mannich-type reaction.[5][6]

Table 2: Key Reactions for the Synthesis of the BCD Tricyclic System

| Step | Reaction | Key Reagents and Conditions | Diastereomeric Ratio | Yield (%) | Reference |

| 1 | Conjugate Addition | Nitromethane, DBU, CH2Cl2, 0 °C to rt | >20:1 | 90 | [5] |

| 2 | Ireland-Claisen Rearrangement | 1. LDA, THF, -78 °C; 2. TMSCl; 3. Toluene, reflux | - | 85 | [5] |

| 3 | Tandem Acyliminium/Mannich Reaction | 1. O3, CH2Cl2/MeOH, -78 °C; 2. Me2S; 3. TFA, CH2Cl2, rt | - | 70 | [5] |

Protocol 3: Ireland-Claisen Rearrangement

-

To a solution of the allylic ester precursor (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a freshly prepared solution of LDA (1.5 equiv) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour, then add TMSCl (2.0 equiv).

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure and dissolve the residue in anhydrous toluene (0.1 M).

-

Heat the solution to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature, quench with saturated aqueous NaHCO3 solution, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Biomimetic Synthesis of Daphnicyclidins

A recent breakthrough by the Ang Li group has demonstrated a unified, biomimetic approach to synthesize 14 different Daphniphyllum alkaloids, including Daphnicyclidin A and D, from a common intermediate.[3][7] This strategy relies on late-stage skeletal rearrangements that mimic the proposed biosynthetic pathways.

Table 3: Key Late-Stage Transformations in the Biomimetic Synthesis

| Transformation | Precursor | Product | Key Reagents and Conditions | Yield (%) | Reference |

| Cope Rearrangement/Mannich Addition Cascade | Polycyclic Amine | Calyciphylline A-type Core | Heat or Lewis Acid | 60-70 | [3] |

| α-Ketol Rearrangement | Hydroxylated Intermediate | Daphnicyclidin K | MsOH, CH2Cl2 | 90 | [3] |

| Conjugate Addition-Lactol Opening-Lactonization | Fulvene Intermediate | Daphnicyclidin A | KOH, THF/H2O | 89 | [3] |

Protocol 4: Conjugate Addition-Lactol Opening-Lactonization to Daphnicyclidin A

-

To a solution of the fulvene-containing precursor (1.0 equiv) in a mixture of THF and water (3:1, 0.02 M), add powdered KOH (5.0 equiv).

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Neutralize the reaction with 1 M HCl and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography to afford Daphnicyclidin A.

Pathway to this compound

While a direct synthesis of this compound is not yet published, the strategies outlined above provide a clear roadmap. A plausible final step would involve the stereoselective installation of the requisite hydroxyl group on a late-stage intermediate, similar to the common precursor that leads to other daphnicyclidins in the biomimetic synthesis. The successful synthesis of Daphnicyclidin K via an α-ketol rearrangement from a hydroxylated precursor suggests that late-stage oxidations are feasible within this molecular framework. Further investigation into stereocontrolled hydroxylation reactions on advanced intermediates will be necessary to achieve the total synthesis of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic studies on daphnicyclidin A: enantiocontrolled construction of the BCD ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 标题:Synthetic studies on daphnicyclidin A: enantiocontrolled construction of the BCD ring system【化源网】 [m.chemsrc.com]

- 7. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2D NMR in the Structural Confirmation of Daphnicyclidin H

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy in the structural elucidation of Daphnicyclidin H, a complex hexacyclic alkaloid isolated from Daphniphyllum teijsmanni. The intricate and unprecedented fused ring system of this compound necessitates a comprehensive suite of 2D NMR experiments for unambiguous structural and stereochemical assignment.

Introduction

This compound belongs to the Daphniphyllum alkaloids, a large family of natural products known for their complex and diverse chemical structures and interesting biological activities. The structure of this compound was first reported by Kobayashi and coworkers in 2001. Its complete structural determination was made possible through a combination of spectroscopic techniques, with 2D NMR playing a pivotal role. This note outlines the application of key 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—in confirming the planar structure and relative stereochemistry of this compound.

Structural Elucidation Workflow

The confirmation of this compound's structure is a stepwise process that involves the integration of data from various 2D NMR experiments. The general workflow is depicted below.

Caption: A flowchart illustrating the systematic workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

Experimental Protocols

The following are generalized protocols for the 2D NMR experiments used in the structure confirmation of this compound. These are based on standard procedures for natural product analysis.

Sample Preparation

-

Sample: Approximately 1-5 mg of purified this compound.

-

Solvent: 0.5 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent depends on the solubility of the compound.

-

Procedure: Dissolve the sample in the deuterated solvent in a 5 mm NMR tube. Ensure the solution is clear and free of any particulate matter.

NMR Instrumentation

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, which is crucial for complex molecules like this compound.

2D NMR Experimental Parameters

-

Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds. This helps in establishing proton-proton connectivity within molecular fragments.

-

Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

-

Parameters:

-

Spectral Width (¹H): 10-12 ppm

-

Number of Points (F2): 2048

-

Number of Increments (F1): 256-512

-

Number of Scans: 2-8

-

Relaxation Delay: 1.5-2.0 s

-

-

Purpose: To identify direct one-bond correlations between protons and their attached carbons.

-

Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

-

Parameters:

-

Spectral Width (¹H): 10-12 ppm

-

Spectral Width (¹³C): 180-200 ppm

-

Number of Points (F2): 1024

-

Number of Increments (F1): 256

-

Number of Scans: 4-16

-

Relaxation Delay: 1.5 s

-

¹J(C,H) Coupling Constant: Optimized for ~145 Hz

-

-

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is critical for connecting molecular fragments.

-

Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

-

Parameters:

-

Spectral Width (¹H): 10-12 ppm

-

Spectral Width (¹³C): 200-220 ppm

-

Number of Points (F2): 2048

-

Number of Increments (F1): 512

-

Number of Scans: 16-64

-

Relaxation Delay: 2.0 s

-

Long-range ¹J(C,H) Coupling Constant: Optimized for 8-10 Hz

-

-

Purpose: To identify protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity. This is essential for determining the relative stereochemistry.

-

Pulse Program: Standard NOESY (e.g., noesygpph on Bruker instruments).

-

Parameters:

-

Spectral Width (¹H): 10-12 ppm

-

Number of Points (F2): 2048

-

Number of Increments (F1): 512

-

Number of Scans: 8-16

-

Relaxation Delay: 2.0 s

-

Mixing Time (d8): 500-800 ms (this may need to be optimized).

-

Data Presentation and Interpretation

The following tables summarize the type of information obtained from each 2D NMR experiment and how it contributes to the structural confirmation of this compound. Note: The chemical shift values provided are representative and for illustrative purposes only. For actual data, refer to the primary literature.

Table 1: ¹H and ¹³C NMR Data for Key Moieties of this compound (Illustrative)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| 1 | 55.2 | 3.15 (m) | H-2, H-10 | C-2, C-3, C-10, C-11 | H-2, H-11 |

| 2 | 34.8 | 2.80 (dd, 12.5, 4.0) | H-1, H-3 | C-1, C-3, C-4 | H-3, H-9 |

| 3 | 42.1 | 1.95 (m) | H-2, H-4 | C-2, C-4, C-5 | H-2, H-4 |

| ... | ... | ... | ... | ... | ... |

Table 2: Summary of 2D NMR Data Interpretation

| Experiment | Information Obtained | Application to this compound Structure |

| COSY | ¹H-¹H connectivities (2-3 bonds) | Establishes spin systems and proton sequences within the individual rings of the hexacyclic core. |

| HSQC | Direct ¹H-¹³C correlations (1 bond) | Assigns the carbon signal for each protonated carbon, providing a carbon skeleton framework. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Connects the different spin systems and quaternary carbons, allowing for the assembly of the complete carbon skeleton and the placement of functional groups. |

| NOESY | Through-space ¹H-¹H correlations | Reveals the spatial proximity of protons, which is crucial for determining the relative stereochemistry at the multiple chiral centers of this compound. |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of information from the key 2D NMR experiments to the final confirmed structure of this compound.

Caption: A diagram showing the logical progression from raw 2D NMR data to the final confirmed structure of this compound.

Conclusion